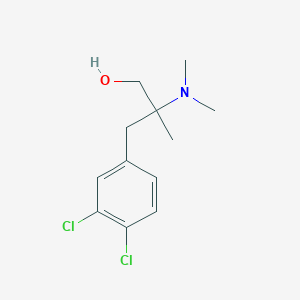

Cericlamine

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

112922-55-1 |

|---|---|

Molekularformel |

C12H17Cl2NO |

Molekulargewicht |

262.17 g/mol |

IUPAC-Name |

3-(3,4-dichlorophenyl)-2-(dimethylamino)-2-methylpropan-1-ol |

InChI |

InChI=1S/C12H17Cl2NO/c1-12(8-16,15(2)3)7-9-4-5-10(13)11(14)6-9/h4-6,16H,7-8H2,1-3H3 |

InChI-Schlüssel |

FWYRGHMKHZXXQX-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CC1=CC(=C(C=C1)Cl)Cl)(CO)N(C)C |

Synonyme |

2-(3,4-dichlorobenzyl)-2-dimethylamino-1-propanol cericlamine JO 1017 JO-1017 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Cericlamine (JO-1017): An In-Depth Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cericlamine (developmental code: JO-1017) is a potent and moderately selective serotonin (B10506) reuptake inhibitor (SSRI) that was under investigation as a potential therapeutic agent for depression, anxiety disorders, and anorexia nervosa.[1][2] Developed by Jouveinal, it reached Phase III clinical trials before its development was discontinued.[2] Structurally belonging to the amphetamine family and related to phentermine, its primary mechanism of action is the inhibition of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft. This guide provides a comprehensive overview of the known mechanism of action of this compound, based on available preclinical and clinical data.

Primary Mechanism of Action: Serotonin Reuptake Inhibition

This compound's principal pharmacological effect is the blockade of the serotonin transporter (SERT).[1][2][3] SERT is a presynaptic protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, a process that terminates serotonergic neurotransmission. By inhibiting SERT, this compound increases the concentration and prolongs the duration of action of serotonin in the synapse, thereby enhancing serotonergic signaling. This enhanced signaling is believed to be the primary mechanism underlying its antidepressant and anxiolytic effects.

The immediate neurochemical effect of this compound is the elevation of synaptic serotonin levels. However, the therapeutic effects of SSRIs are generally understood to manifest after a period of chronic administration. This delay is attributed to a cascade of adaptive changes in the serotonin system, including the desensitization of presynaptic 5-HT1A autoreceptors, which leads to a further increase in serotonin release and postsynaptic signaling.

Quantitative Analysis of Transporter Binding and Inhibition

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

| Compound | SERT | NET | DAT | NET/SERT Ratio | DAT/SERT Ratio |

| This compound (JO-1017) | N/A | N/A | N/A | N/A | N/A |

| Fluoxetine | 1.1 | 150 | 940 | 136 | 855 |

| Sertraline | 0.29 | 420 | 25 | 1448 | 86 |

| Paroxetine | 0.1 | 4.8 | 170 | 48 | 1700 |

| N/A: Data not available in the reviewed literature. Comparative data are representative values from the scientific literature. |

Table 2: Monoamine Reuptake Inhibition (IC50, nM)

| Compound | Serotonin (5-HT) | Norepinephrine (B1679862) (NE) | Dopamine (B1211576) (DA) |

| This compound (JO-1017) | N/A | N/A | N/A |

| Fluoxetine | 10 | 280 | 1200 |

| Sertraline | 1.3 | 240 | 62 |

| Paroxetine | 0.3 | 40 | 260 |

| N/A: Data not available in the reviewed literature. Comparative data are representative values from the scientific literature. |

Secondary Pharmacological Profile

5-HT2 Receptors

Initial hypotheses suggested a potential interaction of this compound with 5-HT2 receptors, which could contribute to its effects on sleep architecture.[3] However, a study involving chronic administration of this compound in rats found no significant changes in the binding to 5-HT2A or 5-HT2C receptors, as well as 5-HT1A and 5-HT3 receptors. This suggests that this compound does not have a high affinity for these receptors and that its primary mechanism of action is indeed selective for the serotonin transporter.

Table 3: Serotonin Receptor Binding Affinities (Ki, nM)

| Receptor Subtype | This compound (JO-1017) Affinity |

| 5-HT1A | Not significantly affected by chronic treatment |

| 5-HT2A | Not significantly affected by chronic treatment |

| 5-HT2C | Not significantly affected by chronic treatment |

| 5-HT3 | Not significantly affected by chronic treatment |

| Based on a 1995 study by Blier et al. Specific Ki values were not reported. |

Other Receptors and Transporters

A comprehensive binding profile of this compound at a wide range of other neurotransmitter receptors and transporters is not available in the reviewed literature. As a member of the amphetamine family, a theoretical interaction with dopamine and norepinephrine systems might be considered; however, its classification as a "moderately selective" SSRI implies that its affinity for NET and DAT is significantly lower than for SERT.

Experimental Protocols

Detailed experimental protocols from the original preclinical studies of this compound by Jouveinal are not publicly available. The following sections describe generalized, representative protocols for the key assays used to characterize the mechanism of action of a monoamine reuptake inhibitor.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor or transporter.

Objective: To determine the affinity of this compound for SERT, NET, and DAT.

General Procedure:

-

Membrane Preparation: Membranes from cells expressing the transporter of interest (e.g., HEK293 cells transfected with human SERT, NET, or DAT) or from specific brain regions (e.g., striatum for DAT, cortex for SERT and NET) are prepared by homogenization and centrifugation.

-

Assay Incubation: The prepared membranes are incubated with a specific radioligand (e.g., [³H]-citalopram for SERT, [³H]-nisoxetine for NET, [³H]-WIN 35,428 for DAT) and varying concentrations of the test compound (this compound).

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand is washed away.

-

Quantification: The radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Monoamine Reuptake Inhibition Assays

These functional assays measure the ability of a compound to inhibit the uptake of a neurotransmitter into nerve terminals.

Objective: To determine the potency (IC50) of this compound to inhibit the reuptake of serotonin, norepinephrine, and dopamine.

General Procedure:

-

Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are prepared from specific brain regions (e.g., cortex for serotonin and norepinephrine, striatum for dopamine) by homogenization and differential centrifugation.

-

Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of the test compound (this compound).

-

Uptake Initiation: A radiolabeled neurotransmitter (e.g., [³H]-serotonin, [³H]-norepinephrine, or [³H]-dopamine) is added to initiate uptake.

-

Incubation: The mixture is incubated for a short period at a physiological temperature (e.g., 37°C).

-

Uptake Termination: The uptake is stopped by rapid filtration and washing with ice-cold buffer.

-

Quantification: The radioactivity accumulated within the synaptosomes is measured by scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter (IC50) is determined.

Conclusion

This compound (JO-1017) is a selective serotonin reuptake inhibitor. Its primary mechanism of action involves the potent and selective inhibition of the serotonin transporter, leading to enhanced serotonergic neurotransmission. While its development was discontinued, its pharmacological profile places it firmly within the class of SSRIs. Further understanding of its precise selectivity and potency would require access to the original preclinical quantitative binding and functional data, which are not currently available in the public domain. The information and generalized protocols provided in this guide serve as a comprehensive overview of its known mechanism of action based on the available scientific literature.

References

An In-depth Technical Guide to the Synthesis of Cericlamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cericlamine (developmental code: JO-1017) is a potent and selective serotonin (B10506) reuptake inhibitor (SSRI) that was investigated for the treatment of depression, anxiety disorders, and anorexia nervosa. Although it reached Phase III clinical trials, its development was discontinued, and it was never marketed. This technical guide provides a detailed overview of a plausible synthetic pathway for this compound, based on a comprehensive review of related chemical literature and patents for analogous compounds.

The core structure of this compound is 3-(3,4-dichlorophenyl)-2-(dimethylamino)-2-methylpropan-1-ol. This guide will focus on a likely industrial synthesis route, providing detailed experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding of the chemical processes involved.

This compound Synthesis Pathway

This pathway is advantageous for its use of readily available starting materials and its amenability to large-scale production.

Diagram of the this compound Synthesis Pathway

Caption: A plausible three-step synthesis of this compound.

Data Presentation

The following tables summarize the expected quantitative data for each step of the this compound synthesis, based on analogous reactions.

Table 1: Reactants and Products

| Step | Starting Material(s) | Key Reagents | Product |

| 1 | 3,4-Dichlorobenzaldehyde, 2-Nitropropane | Sodium Hydroxide (B78521), Methanol | 1-(3,4-Dichlorophenyl)-2-methyl-2-nitropropan-1-ol |

| 2 | 1-(3,4-Dichlorophenyl)-2-methyl-2-nitropropan-1-ol | Hydrogen, Raney Nickel | 2-Amino-1-(3,4-dichlorophenyl)-2-methylpropan-1-ol |

| 3 | 2-Amino-1-(3,4-dichlorophenyl)-2-methylpropan-1-ol | Formaldehyde, Formic Acid | This compound |

Table 2: Reaction Conditions and Yields

| Step | Solvent | Temperature | Duration | Yield (%) |

| 1 | Methanol | 0°C to Room Temp. | 2-4 hours | ~70% |

| 2 | Ethanol | Room Temp. | 4 hours | ~72% |

| 3 | (neat) | Reflux | 3.5 hours | ~86% |

Experimental Protocols

The following are detailed experimental protocols for each step of the proposed this compound synthesis. These are adapted from a closely related synthesis and should be considered illustrative.

Step 1: Synthesis of 1-(3,4-Dichlorophenyl)-2-methyl-2-nitropropan-1-ol (Intermediate 1)

-

A solution of potassium hydroxide in methanol (5% w/v) is prepared and cooled to -8°C.

-

2-Nitropropane is added dropwise to the cooled methanolic potassium hydroxide solution with stirring.

-

After 5 minutes, a solution of 3,4-dichlorobenzaldehyde in methanol is added slowly, ensuring the temperature is maintained below 0°C.

-

The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature over 2 hours.

-

The solvent is removed under reduced pressure to yield a crude oil.

-

The oil is partitioned between water and diethyl ether. The aqueous layer is acidified to pH 6 with acetic acid and extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the nitro-alcohol as a crude oil, which can be used in the next step without further purification.

Step 2: Synthesis of 2-Amino-1-(3,4-dichlorophenyl)-2-methylpropan-1-ol (Intermediate 2)

-

The crude 1-(3,4-dichlorophenyl)-2-methyl-2-nitropropan-1-ol is dissolved in ethanol containing one equivalent of acetic acid.

-

Raney nickel (approximately 20% by weight of the nitro-alcohol) is added to the solution.

-

The mixture is hydrogenated in a pressure vessel under a hydrogen atmosphere (e.g., 250 p.s.i.) for 4 hours at room temperature.

-

The reaction mixture is filtered to remove the Raney nickel catalyst.

-

The filtrate is concentrated under reduced pressure to yield a crude oil.

-

Trituration of the crude product with diethyl ether affords the amino-alcohol as a solid, which can be collected by filtration.

Step 3: Synthesis of this compound (3-(3,4-Dichlorophenyl)-2-(dimethylamino)-2-methylpropan-1-ol)

-

The 2-amino-1-(3,4-dichlorophenyl)-2-methylpropan-1-ol is added to a mixture of formic acid and formaldehyde.

-

The reaction mixture is heated to reflux for 3.5 hours.

-

After cooling, the solution is poured into a rapidly stirred mixture of aqueous potassium carbonate solution and diethyl ether.

-

The ether layer is separated, washed with water, and dried over anhydrous sodium sulfate.

-

The dried solution is treated with ethereal hydrogen chloride to precipitate the hydrochloride salt of this compound.

-

The solid is collected by filtration and can be recrystallized from a suitable solvent system (e.g., ethanol/diethyl ether) to yield pure this compound hydrochloride.

Logical Workflow for Synthesis

The following diagram illustrates the logical progression of the synthesis, from starting materials to the final product.

Cericlamine: A Technical Whitepaper on a Phentermine-Derived Serotonin Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cericlamine (JO-1017), a structural derivative of phentermine, was developed by Jouveinal as a potent and moderately selective serotonin (B10506) reuptake inhibitor (SSRI) for the treatment of major depression, anxiety disorders, and anorexia nervosa.[1][2] Despite reaching Phase III clinical trials, its development was discontinued. This document provides a comprehensive technical overview of this compound, including its chemical properties, synthesis, mechanism of action, and available pharmacological data, compiled from disparate public sources. Due to the discontinuation of its development, detailed quantitative data and specific experimental protocols are limited in the public domain. This guide aims to consolidate the known information to serve as a resource for researchers in the field of antidepressant drug development.

Introduction

This compound emerges from the amphetamine class of compounds and is chemically derived from phentermine.[1][2] Its development in the late 1980s and early 1990s was part of a broader effort to identify novel antidepressant agents with improved efficacy and side-effect profiles. As a selective serotonin reuptake inhibitor, this compound's mechanism of action aligns with the monoamine hypothesis of depression, which posits that an imbalance in neurotransmitters like serotonin contributes to depressive symptoms. While its clinical development was ultimately halted, the study of this compound provides valuable insights into the structure-activity relationships of phentermine derivatives and the pharmacology of SSRIs.

Chemical Properties and Synthesis

2.1 Chemical Structure and Properties

| Property | Value | Reference |

| IUPAC Name | 3-(3,4-Dichlorophenyl)-2-(dimethylamino)-2-methylpropan-1-ol | [3] |

| Developmental Code | JO-1017 | [1][2] |

| Molecular Formula | C₁₂H₁₇Cl₂NO | [3] |

| Molar Mass | 262.17 g/mol | [3] |

| CAS Number | 112922-55-1 | [3] |

2.2 Synthesis Pathway

A general synthesis for this compound has been described and involves a multi-step process.[3] The synthesis commences with an arylation of methacrylic acid, followed by the introduction of the dimethylamine (B145610) group, esterification, and a final reduction step to yield the this compound molecule.

References

Cericlamine's Serotonin Reuptake Inhibitor Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cericlamine (JO-1017) is a compound identified as a potent and moderately selective serotonin (B10506) reuptake inhibitor (SSRI). As a derivative of the amphetamine family, specifically phentermine, it was investigated as a potential therapeutic agent for depression, anxiety disorders, and anorexia nervosa. Although its development was discontinued (B1498344) in 1999 after reaching phase III clinical trials, its pharmacological profile remains of interest to researchers studying the structure-activity relationships of monoamine transporter inhibitors. This technical guide provides an in-depth overview of the core aspects of this compound's selectivity for the serotonin transporter (SERT), including comparative binding affinity data, detailed experimental methodologies for assessing such selectivity, and visual representations of key concepts and processes.

Data Presentation: Monoamine Transporter Binding Affinity

A critical aspect of characterizing any potential SSRI is to quantify its binding affinity for the primary target, the serotonin transporter (SERT), as well as for the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). This is typically expressed using the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), where a lower value indicates a higher binding affinity. The ratio of affinities for NET and DAT relative to SERT provides a measure of the compound's selectivity.

Despite a comprehensive review of available literature, specific quantitative binding affinity data (Kᵢ or IC₅₀ values) for this compound (JO-1017) at the human serotonin, norepinephrine, and dopamine transporters are not publicly available. The discontinuation of its development in 1999 may have limited the publication of such detailed pharmacological data.

For comparative purposes, the following table presents the binding affinities of several well-established SSRIs.

| Compound | SERT Kᵢ (nM) | NET Kᵢ (nM) | DAT Kᵢ (nM) | SERT/NET Selectivity Ratio | SERT/DAT Selectivity Ratio |

| This compound (JO-1017) | N/A | N/A | N/A | N/A | N/A |

| Fluoxetine (B1211875) | 1.4 | >1000 | >1000 | >714 | >714 |

| Sertraline | 0.29 | 16 | 25 | 55 | 86 |

| Paroxetine | 0.1 | 3.7 | 132 | 37 | 1320 |

| Citalopram | 1.8 | 6100 | >10000 | 3389 | >5556 |

Note: "N/A" indicates that the data is not publicly available. The presented values for other SSRIs are approximate and can vary depending on the experimental conditions.

Experimental Protocols

The determination of a compound's binding affinity and selectivity for monoamine transporters is typically achieved through two primary in vitro assays: radioligand binding assays and synaptosomal uptake assays.

Radioligand Binding Assays

These assays directly measure the affinity of a compound for a specific transporter by assessing its ability to compete with a radiolabeled ligand known to bind to that transporter.

Objective: To determine the inhibition constant (Kᵢ) of a test compound for SERT, NET, and DAT.

Materials:

-

Radioligands:

-

For SERT: [³H]Citalopram or [³H]Paroxetine

-

For NET: [³H]Nisoxetine

-

For DAT: [³H]WIN 35,428 or [³H]GBR-12935

-

-

Membrane Preparations: Homogenates from cells expressing the recombinant human transporters (e.g., HEK293 cells) or from specific brain regions rich in the respective transporters (e.g., striatum for DAT).

-

Test Compound: this compound at a range of concentrations.

-

Non-specific Binding Control: A high concentration of a known selective ligand for each transporter to determine non-specific binding (e.g., fluoxetine for SERT, desipramine (B1205290) for NET, GBR 12909 for DAT).

-

Assay Buffer: Typically a Tris-based buffer with appropriate ions (e.g., NaCl, KCl) to maintain physiological pH and ionic strength.

-

Filtration System: A cell harvester with glass fiber filters to separate bound from unbound radioligand.

-

Scintillation Counter: To measure the radioactivity retained on the filters.

Procedure:

-

Incubation: A fixed concentration of the radioligand and varying concentrations of the test compound are incubated with the membrane preparation in the assay buffer. A parallel set of tubes containing the radioligand and the non-specific binding control is also prepared.

-

Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient duration to reach binding equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

-

The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Synaptosomal Uptake Assays

These functional assays measure the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes, which are resealed nerve terminals that contain functional transporters.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound for the uptake of serotonin, norepinephrine, and dopamine.

Materials:

-

Radiolabeled Neurotransmitters: [³H]Serotonin (5-HT), [³H]Norepinephrine (NE), and [³H]Dopamine (DA).

-

Synaptosomal Preparations: Prepared from specific rat brain regions (e.g., cerebral cortex for 5-HT and NE, striatum for DA).

-

Test Compound: this compound at a range of concentrations.

-

Uptake Buffer: A Krebs-Ringer bicarbonate buffer or similar physiological salt solution.

-

Filtration System and Scintillation Counter: As described for the binding assay.

Procedure:

-

Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of the test compound or vehicle.

-

Initiation of Uptake: A fixed concentration of the radiolabeled neurotransmitter is added to initiate the uptake process.

-

Incubation: The mixture is incubated for a short period at 37°C.

-

Termination of Uptake: The uptake is terminated by rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

Quantification: The amount of radioactivity taken up by the synaptosomes is measured by scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC₅₀) is determined by non-linear regression analysis.

Mandatory Visualizations

Caption: Mechanism of Action of a Selective Serotonin Reuptake Inhibitor like this compound.

Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.

Caption: Logical Relationship of this compound's Transporter Selectivity.

Conclusion

This compound was developed as a moderately selective serotonin reuptake inhibitor. While precise, publicly available quantitative data on its binding affinities for monoamine transporters are lacking, the established methodologies of radioligand binding and synaptosomal uptake assays provide a robust framework for determining such parameters. The principles of SSRI action, involving the selective blockade of the serotonin transporter to enhance serotonergic neurotransmission, are well-understood and would have formed the basis of this compound's therapeutic potential. The provided diagrams and experimental outlines serve as a guide for researchers interested in the fundamental pharmacology of selective serotonin reuptake inhibitors. Further investigation into archived or proprietary data from Jouveinal may be necessary to uncover the specific quantitative selectivity profile of this compound.

Cericlamine: An In-Depth Profile of a Selective Serotonin Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cericlamine (JO-1017) is a potent and moderately selective serotonin (B10506) reuptake inhibitor (SSRI) that was under development for the treatment of depression. While its clinical development was discontinued, understanding its in vitro binding profile remains crucial for researchers in the field of neuropharmacology and drug discovery. This technical guide provides a comprehensive overview of the available in vitro binding data for this compound, details established experimental protocols for assessing such compounds, and visualizes relevant biological pathways.

Core Mechanism of Action: Serotonin Reuptake Inhibition

This compound's primary mechanism of action is the inhibition of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. By blocking this transporter, this compound increases the concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.

Cericlamine's Interaction with Monoamine Transporters: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cericlamine (developmental code: JO-1017) is a pharmacological agent recognized primarily for its potent and moderately selective inhibition of the serotonin (B10506) transporter (SERT). This technical guide synthesizes the available data on the effects of this compound on the three principal monoamine transporters: the serotonin transporter (SERT), the dopamine (B1211576) transporter (DAT), and the norepinephrine (B1679862) transporter (NET). While quantitative data on its interaction with DAT and NET is notably scarce in publicly accessible literature, this document provides a comprehensive overview of its established effects on SERT, alongside detailed experimental protocols relevant to the study of monoamine transporter inhibitors. The guide also includes visualizations of key experimental workflows to aid in the conceptualization of research methodologies in this domain.

Introduction

Monoamine transporters are critical regulators of neurotransmission, clearing serotonin, dopamine, and norepinephrine from the synaptic cleft and thereby controlling the duration and intensity of signaling.[1] These transporters are the primary targets for a wide array of psychotropic medications, including antidepressants and psychostimulants.[1] this compound emerged as a promising antidepressant candidate, classified as a potent and moderately selective serotonin reuptake inhibitor (SSRI).[2] Understanding the complete interaction profile of compounds like this compound across all three monoamine transporters is crucial for predicting their therapeutic efficacy and potential side-effect profiles.

Quantitative Analysis of this compound's Effects on Monoamine Transporters

A thorough review of the existing scientific literature reveals a significant gap in the quantitative data regarding this compound's binding affinity (Ki) and inhibitory concentration (IC50) for the dopamine and norepinephrine transporters. The available information predominantly characterizes its potent effects on the serotonin transporter.

Table 1: Summary of this compound's Interaction with Monoamine Transporters

| Transporter | Binding Affinity (Ki) | Inhibition of Uptake (IC50) | Remarks |

| Serotonin Transporter (SERT) | Data not available in specific numerical form, but described as "potent". | Data not available. | This compound is consistently characterized as a potent and moderately selective SERT inhibitor.[2] |

| Dopamine Transporter (DAT) | Data not available. | Data not available. | The affinity of this compound for DAT is reported to be significantly lower than for SERT. |

| Norepinephrine Transporter (NET) | Data not available. | Data not available. | The affinity of this compound for NET is reported to be significantly lower than for SERT. |

Note: The lack of specific Ki and IC50 values for DAT and NET in the public domain prevents a quantitative comparison of this compound's selectivity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with monoamine transporters.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific transporter.[3] It involves the use of a radiolabeled ligand that binds to the transporter and measuring the ability of the unlabeled test compound to displace it.

Objective: To determine the Ki of this compound for SERT, DAT, and NET.

Materials:

-

Cell Membranes: Membranes prepared from cell lines stably expressing human SERT, DAT, or NET (e.g., HEK293 cells).

-

Radioligands:

-

For SERT: [³H]-Citalopram or [¹²⁵I]-RTI-55

-

For DAT: [³H]-WIN 35,428 or [¹²⁵I]-RTI-55

-

For NET: [³H]-Nisoxetine or [¹²⁵I]-RTI-55

-

-

Test Compound: this compound (JO-1017) at various concentrations.

-

Non-specific Binding Control: A high concentration of a known inhibitor for each transporter (e.g., fluoxetine (B1211875) for SERT, GBR 12909 for DAT, desipramine (B1205290) for NET).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter.

Protocol:

-

Membrane Preparation:

-

Culture cells expressing the target transporter to confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine protein concentration using a suitable method (e.g., BCA assay).

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add assay buffer, radioligand, and membrane preparation.

-

Non-specific Binding: Add non-specific binding control, radioligand, and membrane preparation.

-

Test Compound: Add various concentrations of this compound, radioligand, and membrane preparation.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Neurotransmitter Uptake Assay

This functional assay measures the ability of a compound to inhibit the transport of a neurotransmitter into cells or synaptosomes.

Objective: To determine the IC50 of this compound for the inhibition of serotonin, dopamine, and norepinephrine uptake.

Materials:

-

Cells or Synaptosomes: Cell lines expressing the target transporter or synaptosomes prepared from specific brain regions (e.g., striatum for DAT, hippocampus for SERT and NET).

-

Radiolabeled Neurotransmitters: [³H]-Serotonin, [³H]-Dopamine, or [³H]-Norepinephrine.

-

Test Compound: this compound at various concentrations.

-

Uptake Buffer: A physiological buffer containing appropriate ions and glucose.

-

Inhibitors for Control: Selective inhibitors for each transporter to define non-specific uptake.

-

Filtration Apparatus or Scintillation Plate Reader.

Protocol:

-

Synaptosome/Cell Preparation:

-

Prepare synaptosomes from fresh brain tissue by homogenization and differential centrifugation or use cultured cells expressing the transporters.

-

Resuspend the preparation in uptake buffer.

-

-

Assay Setup:

-

Pre-incubate the cell/synaptosome suspension with various concentrations of this compound or control inhibitors.

-

Initiate uptake by adding the radiolabeled neurotransmitter.

-

-

Incubation: Incubate for a short period at 37°C to allow for neurotransmitter uptake. The timing is critical to measure the initial rate of uptake.

-

Termination of Uptake: Stop the uptake process by rapid filtration through glass fiber filters followed by washing with ice-cold buffer, or by adding a stop solution.

-

Measurement:

-

For filtration assays, measure the radioactivity retained on the filters using a scintillation counter.

-

For assays in plates, lyse the cells and measure the radioactivity in the lysate.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of uptake at each this compound concentration compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Signaling Pathways

The direct mechanism of action of reuptake inhibitors like this compound is the blockade of the transporter protein, which leads to an accumulation of the respective neurotransmitter in the synaptic cleft. This enhanced neurotransmitter concentration then leads to increased activation of postsynaptic receptors. The downstream signaling pathways are complex and depend on the specific receptors being activated. For serotonin, this would involve various 5-HT receptor subtypes, each coupled to different G-protein signaling cascades (e.g., Gs, Gi/o, Gq).

Due to the lack of specific data on this compound's interaction with DAT and NET, a detailed diagram of its influence on dopamine and norepinephrine signaling pathways cannot be accurately constructed.

Conclusion

This compound is a well-established potent and moderately selective serotonin reuptake inhibitor. While its primary mechanism of action is clear, a comprehensive understanding of its full pharmacological profile is hindered by the lack of publicly available quantitative data on its interactions with the dopamine and norepinephrine transporters. Further research is required to fully elucidate the selectivity and potential polypharmacology of this compound, which would provide valuable insights for the development of future therapeutics targeting the monoamine transporter family. The experimental protocols provided in this guide serve as a foundational resource for researchers aiming to characterize the effects of novel compounds on these critical neuronal proteins.

References

Preclinical Pharmacology of Cericlamine: An Overview

Introduction

Pharmacodynamics

Cericlamine's primary mechanism of action is the selective inhibition of the serotonin (B10506) transporter (SERT), leading to increased synaptic concentrations of serotonin.

Monoamine Transporter Inhibition

Available in vitro data indicates that this compound is a potent inhibitor of serotonin (5-HT) uptake. One study reported an IC50 value for the inhibition of 5-HT uptake in rat hypothalamic synaptosomes.

Table 1: In Vitro Inhibition of Monoamine Uptake by this compound

| Target | IC50 (nM) | Species | Tissue | Reference |

| Serotonin Transporter (SERT) | 240 | Rat | Hypothalamic Synaptosomes | [Not available] |

No comprehensive binding affinity (Ki) data for a wide range of neurotransmitter receptors and transporters is publicly available. However, qualitative descriptions from a key review abstract suggest that this compound has a weak affinity for other types of receptors, supporting its selectivity for the serotonin transporter.

In Vivo Pharmacodynamic Effects

Preclinical studies in animal models have demonstrated effects consistent with an antidepressant profile.

Chronic administration of this compound has been shown to affect the sleep-wakefulness cycle in rats. In one study, this compound was administered intraperitoneally (i.p.) at doses of 1, 8, 16, and 32 mg/kg. These studies are valuable for understanding the in vivo central nervous system effects of the compound.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in preclinical species, such as half-life (t1/2), maximum plasma concentration (Cmax), time to maximum concentration (Tmax), and bioavailability, are not available in the public domain. The lack of this information prevents a thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.

Toxicology

No publicly available data on the acute or chronic toxicology of this compound, including LD50 values, could be identified.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not available in the published literature. The following represents a generalized workflow for the types of studies that would have been conducted.

In Vitro Monoamine Uptake Assay Workflow

Caption: Generalized workflow for an in vitro monoamine uptake assay.

Signaling Pathway

As a selective serotonin reuptake inhibitor, this compound's primary effect is to enhance serotonergic neurotransmission. The downstream signaling events are consistent with those of other SSRIs.

Caption: Simplified signaling pathway of this compound.

This compound is a selective serotonin reuptake inhibitor whose preclinical development showed promise for the treatment of depression. However, due to the discontinuation of its clinical development, a comprehensive public record of its preclinical pharmacology is not available. The limited information suggests a profile typical of an SSRI, with selective inhibition of serotonin uptake. A more detailed understanding of its binding affinities, pharmacokinetic properties, and toxicological profile would require access to unpublished data from the manufacturer.

Cericlamine (JO-1017) for Major Depressive Disorder: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cericlamine (developmental code: JO-1017) is a potent and moderately selective serotonin (B10506) reuptake inhibitor (SSRI) that was under investigation by Jouveinal for the treatment of major depressive disorder (MDD), anxiety disorders, and anorexia nervosa.[1] As a derivative of the amphetamine family, specifically phentermine, it showed promise in its early developmental stages, reaching Phase III clinical trials in 1996.[1] However, its development was discontinued (B1498344) in 1999 for reasons that have not been fully disclosed in publicly available literature.[1] This technical guide provides a comprehensive overview of the available preclinical and clinical research on this compound, including its mechanism of action, synthesis, and the limited available data on its clinical evaluation. Due to the discontinuation of its development, a complete dataset from the clinical trials is not publicly accessible. This paper aims to consolidate the existing information to serve as a resource for researchers in the field of antidepressant drug development.

Introduction

The development of novel antidepressants has been a cornerstone of psychiatric research for decades. In the early 1990s, the focus was heavily on selective serotonin reuptake inhibitors (SSRIs) due to their improved side-effect profile compared to older tricyclic antidepressants and monoamine oxidase inhibitors. This compound (JO-1017) emerged during this period as a promising candidate from the French pharmaceutical company Jouveinal.[2] Its investigation as a treatment for major depressive disorder was based on its potent inhibition of serotonin reuptake.[1] This document synthesizes the available technical information on this compound, providing insights into its chemical properties, pharmacological profile, and clinical development history.

Chemical and Pharmacokinetic Properties

This compound is chemically known as 3-(3,4-Dichlorophenyl)-2-(dimethylamino)-2-methylpropan-1-ol. Its development was part of an effort to identify novel chemical entities with high affinity and selectivity for the serotonin transporter (SERT).

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

| Property | Value | Reference |

| Developmental Code | JO-1017 | [1] |

| IUPAC Name | 3-(3,4-Dichlorophenyl)-2-(dimethylamino)-2-methylpropan-1-ol | |

| Molecular Formula | C₁₂H₁₇Cl₂NO | |

| Molar Mass | 262.17 g/mol | |

| Route of Administration | Oral | [1] |

| Elimination Half-life | 8 hours | [1] |

| Reported Daily Dosage | 300 mg | [1] |

Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability in humans are not available in the public domain.

Mechanism of Action

This compound is classified as a potent and moderately selective serotonin reuptake inhibitor (SSRI).[1] Its primary mechanism of action is the blockade of the serotonin transporter (SERT) in the presynaptic neuron. This inhibition leads to an increased concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This enhanced neurotransmission is believed to be the underlying principle for its antidepressant effects.

dot

Caption: this compound's mechanism of action as an SSRI.

Binding Profile

While this compound is described as a "moderately selective" SSRI, specific quantitative data on its binding affinity (Ki values) for the serotonin transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT) are not available in the peer-reviewed literature. This data is crucial for a complete understanding of its selectivity and potential off-target effects.

Table 2: this compound Binding Affinity (Ki, nM) - Data Not Available

| Transporter | This compound (JO-1017) |

| SERT | Data not available |

| NET | Data not available |

| DAT | Data not available |

Experimental Protocols

Synthesis of this compound

A patented method for the synthesis of this compound involves a four-step process starting from the arylation of methacrylic acid.

dot

Caption: Synthetic pathway for this compound.

The detailed protocol as described in the patent is as follows:

-

Arylation: Methacrylic acid is arylated with the diazonium chloride of 3,4-dichloroaniline to yield (+/-)2-chloro-3-(3,4-dichlorophenyl)-2-methylpropionic acid.

-

Amination: The resulting acid is aminated with dimethylamine to produce (+/-)3-(3,4-dichlorophenyl)-2-dimethylamino-2-methylpropionic acid, or its alkaline metal salt.

-

Esterification: The amino-acid or its salt is then esterified.

-

Reduction: Finally, the ester is reduced using a metal or organometal hydride to obtain (+/-)3-(3,4-dichlorophenyl)-2-dimethylamino-2-methyl-propan-1-ol (this compound).

Preclinical Evaluation in Animal Models

Specific data from preclinical studies of this compound in animal models of depression are not detailed in the available literature. However, standard protocols for evaluating potential antidepressants during the period of this compound's development would have likely included the following models. As an SSRI, it would be hypothesized that this compound would have demonstrated efficacy in these tests.

-

Forced Swim Test (FST): This is a widely used model to screen for antidepressant activity. Rodents are placed in an inescapable cylinder of water, and the duration of immobility is measured. Antidepressants typically reduce immobility time, reflecting an increase in escape-directed behavior.

-

Hypothetical Protocol: Mice or rats would be administered this compound or a vehicle control orally at various doses. After a set period (e.g., 30-60 minutes), they would be placed in the water cylinder for a 6-minute test. The last 4 minutes of the test would be scored for immobility. A significant reduction in immobility time in the this compound-treated group compared to the control group would indicate antidepressant-like activity.

-

-

Tail Suspension Test (TST): Similar to the FST, the TST is a behavioral despair model. Mice are suspended by their tails, and the duration of immobility is recorded. Antidepressants are expected to decrease the time spent immobile.

-

Hypothetical Protocol: Mice would be treated with this compound or a vehicle. After a predetermined time, they would be suspended by their tails for a 6-minute period. The duration of immobility would be recorded, with a significant decrease indicating antidepressant potential.

-

-

Chronic Mild Stress (CMS): This is a more etiologically relevant model of depression where animals are exposed to a series of unpredictable, mild stressors over several weeks. This induces a state of anhedonia, often measured by a decrease in sucrose (B13894) preference.

-

Hypothetical Protocol: Rodents would be subjected to a CMS paradigm for 2-4 weeks. During the final weeks of the stress protocol, daily administration of this compound or a vehicle would commence. Sucrose preference would be measured before, during, and after treatment to assess if this compound can reverse the stress-induced anhedonia.

-

Clinical Development and Discontinuation

This compound entered clinical development under the code JO-1017 by Jouveinal. A multicentre, double-blind, placebo-controlled dose-finding study in patients with major depression was conducted. The development of this compound progressed to Phase III clinical trials by 1996.[1] Despite reaching this advanced stage, development was halted in 1999.[1]

Table 3: this compound Clinical Trial Efficacy Data - Data Not Available

| Study Phase | Primary Outcome Measure (e.g., MADRS, HAM-D) | This compound (dose) | Placebo | p-value |

| Phase II (Dose-Finding) | Data not available | Data not available | Data not available | Data not available |

| Phase III | Data not available | Data not available | Data not available | Data not available |

MADRS: Montgomery-Åsberg Depression Rating Scale; HAM-D: Hamilton Depression Rating Scale.

The reasons for the discontinuation of this compound's development are not publicly documented. Potential reasons for the termination of a late-stage clinical program can include insufficient efficacy compared to existing treatments, an unfavorable side-effect profile, or strategic business decisions by the developing company. Without access to the full clinical trial data, the precise rationale remains speculative.

Conclusion

This compound (JO-1017) represents a once-promising SSRI candidate for the treatment of major depressive disorder. Its development in the 1990s coincided with a significant period of innovation in antidepressant research. While its progression to Phase III clinical trials suggests initial positive findings, the discontinuation of the program and the subsequent lack of published data leave many questions unanswered regarding its full clinical potential, efficacy, and safety profile. The information presented in this whitepaper, including its synthesis and hypothesized preclinical and clinical evaluation, provides a valuable historical and scientific record for researchers in the field. The case of this compound underscores the challenges inherent in drug development and the importance of data transparency for the scientific community.

References

Cericlamine (JO-1017): A Technical Whitepaper on a Novel Investigational Antidepressant

For distribution to: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cericlamine, also known by its developmental code JO-1017, is a potent and moderately selective serotonin (B10506) reuptake inhibitor (SSRI) that was under investigation as a potential treatment for major depression, anxiety disorders, and anorexia nervosa. Developed by Jouveinal, this compound belongs to the amphetamine family and is structurally a derivative of phentermine. The compound progressed to Phase III clinical trials in 1996; however, its development was ultimately discontinued (B1498344) in 1999, and it was never marketed. This document provides a comprehensive technical overview of the available scientific and clinical data on this compound, including its mechanism of action, chemical properties, and the findings from preclinical and clinical evaluations.

Introduction

This compound (JO-1017) emerged during a period of significant advancement in the pharmacological treatment of depression, characterized by the development of selective serotonin reuptake inhibitors. As a member of this class, this compound was designed to offer a more targeted approach to modulating serotonergic neurotransmission with a potentially improved side-effect profile compared to older classes of antidepressants. It was considered a "fifth generation" antidepressant by some researchers at the time.[1] This whitepaper will synthesize the available data on this compound to provide a detailed technical resource for the scientific community.

Chemical and Physical Properties

This compound is a synthetic compound with the following chemical and physical characteristics:

| Property | Value |

| IUPAC Name | 3-(3,4-Dichlorophenyl)-2-(dimethylamino)-2-methylpropan-1-ol |

| Developmental Code | JO-1017 |

| Chemical Formula | C₁₂H₁₇Cl₂NO |

| Molar Mass | 262.17 g·mol⁻¹ |

| Chemical Structure | (See Figure 1) |

Figure 1: Chemical Structure of this compound

(A 2D representation of the chemical structure of this compound would be placed here.)

A brief description of the synthesis of this compound has been documented and involves the arylation of methacrylic acid with a diazonium salt of 3,4-dichloroaniline, followed by displacement of the halide with dimethylamine, esterification, and subsequent reduction.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. By blocking this transporter, this compound increases the concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.

References

Methodological & Application

Application Notes and Protocols for Cericlamine (JO-1017) in Preclinical Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

Cericlamine Dosage in Rodent Models

The following table summarizes the known dosage information for this compound in preclinical rodent studies. It is important to note that the available data is limited and further dose-response studies are recommended for any new experimental paradigm.

| Animal Model | Species | Administration Route | Dosage Range (Acute) | Dosing Regimen (Chronic) | Observed Effects | Reference |

| Sleep-Wakefulness Cycle | Rat | Intraperitoneal (i.p.) | 1, 8, 16, 32 mg/kg | Not specified for chronic dosing in the abstract, but a 14-day treatment was conducted. | Decreased paradoxical sleep, increased deep slow wave sleep. | [1] |

Mechanism of Action

This compound is a selective serotonin (B10506) reuptake inhibitor (SSRI). Its primary mechanism of action is the blockade of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin (5-HT) in the synaptic cleft. This enhancement of serotonergic neurotransmission is believed to be the basis for its potential antidepressant effects.

Experimental Protocols

The following are detailed, generalized protocols for assessing the antidepressant-like effects of a compound like this compound in standard preclinical rodent models. The dosages provided are based on the limited available data for this compound and may require optimization.

Protocol 1: Forced Swim Test (FST) in Mice

Objective: To assess the antidepressant-like activity of this compound by measuring the duration of immobility in mice forced to swim in an inescapable cylinder. A reduction in immobility time is indicative of an antidepressant-like effect.

Materials:

-

This compound (JO-1017)

-

Vehicle (e.g., saline, distilled water)

-

Male C57BL/6 mice (8-10 weeks old)

-

Plexiglas cylinders (25 cm high, 10 cm in diameter)

-

Water bath to maintain water temperature at 23-25°C

-

Video recording and analysis software (optional, for automated scoring)

-

Stopwatches

Procedure:

-

Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment. House animals in groups with ad libitum access to food and water under a 12-hour light/dark cycle.

-

Drug Administration:

-

For acute studies, administer this compound (1, 8, 16, 32 mg/kg, i.p.) or vehicle 30-60 minutes before the test.

-

For chronic studies, administer this compound or vehicle daily for at least 14 days, with the last dose given 24 hours before the test.

-

-

Pre-swim Session (Day 1): Place each mouse individually into a cylinder filled with 15 cm of water (23-25°C) for a 15-minute pre-swim session. This is to induce a stable baseline of immobility for the test session. After 15 minutes, remove the mice, dry them with a towel, and return them to their home cages.

-

Test Session (Day 2): 24 hours after the pre-swim session, place the mice back into the cylinders with fresh water. The test session lasts for 6 minutes.

-

Scoring: An observer, blind to the treatment conditions, should record the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.

-

Data Analysis: Compare the mean immobility time between the this compound-treated groups and the vehicle-treated group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Tail Suspension Test (TST) in Mice

Objective: To evaluate the antidepressant-like properties of this compound by measuring the duration of immobility of mice when suspended by their tails.

Materials:

-

This compound (JO-1017)

-

Vehicle

-

Male C57BL/6 mice (8-10 weeks old)

-

Tail suspension apparatus (a horizontal bar raised above a surface)

-

Adhesive tape

-

Video recording and analysis software (optional)

-

Stopwatches

Procedure:

-

Animal Acclimation: Follow the same acclimation procedure as in Protocol 1.

-

Drug Administration: Administer this compound (1, 8, 16, 32 mg/kg, i.p.) or vehicle 30-60 minutes before the test for acute studies. For chronic studies, dose for at least 14 days with the final dose 24 hours prior to testing.

-

Suspension: Securely attach a piece of adhesive tape to the tail of each mouse (approximately 1-2 cm from the tip) and suspend the mouse from the horizontal bar. The mouse's head should be approximately 20-30 cm from the surface below.

-

Test Duration: The test duration is 6 minutes.

-

Scoring: A trained observer, blind to the treatment groups, should record the total time the mouse remains immobile during the 6-minute test. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

-

Data Analysis: Analyze the data by comparing the mean immobility time across different treatment groups using appropriate statistical methods.

Protocol 3: Chronic Mild Stress (CMS) Model in Rats

Objective: To assess the ability of chronic this compound treatment to reverse stress-induced anhedonia, a core symptom of depression. Anhedonia is measured by a decrease in sucrose (B13894) preference.

Materials:

-

This compound (JO-1017)

-

Vehicle

-

Male Wistar or Sprague-Dawley rats (initial weight 175-200 g)

-

Individual housing cages

-

Two drinking bottles per cage (one with 1% sucrose solution, one with water)

-

A variety of mild stressors (e.g., tilted cage, soiled bedding, continuous light, stroboscopic light, food or water deprivation, predator sounds).

Procedure:

-

Baseline Sucrose Preference: For one week, accustom the rats to consuming a 1% sucrose solution. Measure the intake of both sucrose solution and water over a 24-hour period to establish a baseline preference.

-

CMS Induction (4-6 weeks):

-

House rats individually.

-

Expose the rats to a continuous and unpredictable series of mild stressors. The stressors should be varied daily to prevent habituation.

-

Continue to monitor sucrose and water intake weekly. A significant decrease in sucrose preference in the stress group compared to a non-stressed control group indicates the induction of anhedonia.

-

-

Chronic this compound Treatment (3-5 weeks):

-

Once anhedonia is established, begin daily administration of this compound (e.g., 10 mg/kg, i.p.) or vehicle to the stressed rats. A non-stressed control group should receive the vehicle.

-

Continue the CMS protocol throughout the treatment period.

-

-

Sucrose Preference Monitoring: Continue to measure sucrose and water intake weekly throughout the treatment period.

-

Data Analysis: Calculate the sucrose preference as: (sucrose intake / (sucrose intake + water intake)) x 100. Compare the sucrose preference between the this compound-treated CMS group, the vehicle-treated CMS group, and the vehicle-treated non-stressed group over time using repeated measures ANOVA. An increase in sucrose preference in the this compound-treated group towards the level of the non-stressed group suggests an antidepressant-like effect.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound as a selective serotonin reuptake inhibitor (SSRI).

Caption: Experimental workflow for the Forced Swim Test (FST) in mice.

Caption: Experimental workflow for the Chronic Mild Stress (CMS) model in rats.

References

Application Notes and Protocols for Testing Cericlamine Efficacy in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the theoretical framework and experimental protocols for evaluating the efficacy of Cericlamine, a selective serotonin (B10506) reuptake inhibitor (SSRI), in established animal models of depression and anxiety. While specific preclinical efficacy data for this compound in these models is not publicly available, this document outlines the standardized procedures and expected outcomes based on its known mechanism of action.

Introduction

This compound (developmental code: JO-1017) is a potent and moderately selective serotonin reuptake inhibitor (SSRI).[1] Its primary mechanism of action is the blockade of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin (5-HT) in the synaptic cleft. This modulation of serotonergic neurotransmission is the foundation for its potential antidepressant and anxiolytic effects. To test these effects preclinically, rodent models that are sensitive to approved antidepressant and anxiolytic drugs are utilized.

Mechanism of Action: Serotonin Reuptake Inhibition and Downstream Signaling

As an SSRI, this compound's therapeutic effects are believed to be mediated by long-term neuroadaptive changes that result from sustained increases in synaptic serotonin. Initially, the increased serotonin levels activate presynaptic 5-HT1A and 5-HT1B autoreceptors, which can temporarily reduce serotonin synthesis and release. However, with chronic administration, these autoreceptors are thought to desensitize, leading to a sustained enhancement of serotonergic transmission.

The downstream signaling cascade involves the activation of various postsynaptic serotonin receptors, which in turn modulate intracellular second messenger systems. A key pathway implicated in the therapeutic effects of SSRIs involves the brain-derived neurotrophic factor (BDNF). Increased serotonergic activity can lead to an upregulation of BDNF expression and signaling through its receptor, Tropomyosin receptor kinase B (TrkB). This pathway is crucial for neurogenesis, synaptic plasticity, and neuronal survival, processes that are often impaired in depressive disorders.

Animal Models for Efficacy Testing

Forced Swim Test (FST) for Antidepressant-Like Activity

The Forced Swim Test is a widely used rodent behavioral test to screen for potential antidepressant drugs. The model is based on the observation that animals placed in an inescapable cylinder of water will eventually adopt an immobile posture. Antidepressant treatment is expected to increase the latency to immobility and decrease the total duration of immobility, as the animal will spend more time actively trying to escape.

Experimental Workflow

Protocol: Forced Swim Test (Mouse)

-

Apparatus: A transparent glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

-

Animals: Male mice (e.g., C57BL/6 or BALB/c strain), weighing 20-25g, group-housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Drug Administration:

-

Administer this compound intraperitoneally (i.p.) at various doses (e.g., 1, 5, 10, 20 mg/kg). Doses up to 32 mg/kg have been used in rats for other studies.[1]

-

A vehicle control group (e.g., saline or 0.5% methylcellulose) should be included.

-

A positive control group (e.g., fluoxetine (B1211875) at 20 mg/kg, i.p.) is recommended for assay validation.

-

Administer the compounds 30-60 minutes before the test.

-

-

Test Procedure:

-

Gently place each mouse into the cylinder of water.

-

The total test duration is 6 minutes.

-

Behavior is typically recorded for the last 4 minutes of the test.

-

After the test, remove the mouse, dry it with a towel, and place it in a heated cage for a short period before returning it to its home cage.

-

-

Behavioral Scoring:

-

Immobility: The mouse is judged to be immobile when it remains floating motionless, making only small movements necessary to keep its head above water.

-

Swimming: Active swimming movements throughout the cylinder.

-

Climbing: Active movements with forepaws in and out of the water, usually directed against the walls.

-

Scoring can be done by a trained observer blind to the treatment conditions or by using an automated video-tracking system.

-

Data Presentation: Expected Outcomes for this compound in FST

| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (s) (Mean ± SEM) | Swimming Time (s) (Mean ± SEM) | Climbing Time (s) (Mean ± SEM) |

| Vehicle | - | High | Low | Variable |

| This compound | 1 | Slightly Reduced | Slightly Increased | No significant change |

| This compound | 5 | Moderately Reduced | Moderately Increased | No significant change |

| This compound | 10 | Significantly Reduced | Significantly Increased | No significant change |

| This compound | 20 | Significantly Reduced | Significantly Increased | No significant change |

| Fluoxetine (Positive Control) | 20 | Significantly Reduced | Significantly Increased | No significant change |

Note: This table represents hypothetical data based on the expected effects of an SSRI. Actual results would need to be determined experimentally.

Elevated Plus Maze (EPM) for Anxiolytic-Like Activity

The Elevated Plus Maze is a widely used model to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds are expected to increase the proportion of time spent and the number of entries into the open arms of the maze.

Experimental Workflow

Protocol: Elevated Plus Maze (Rat)

-

Apparatus: A plus-shaped maze elevated 50 cm above the floor. It consists of two open arms (50 x 10 cm) and two closed arms (50 x 10 x 40 cm) arranged opposite to each other, with a central platform (10 x 10 cm).

-

Animals: Male rats (e.g., Sprague-Dawley or Wistar strain), weighing 200-250g, housed under standard laboratory conditions.

-

Drug Administration:

-

Administer this compound (i.p.) at various doses (e.g., 1, 8, 16, 32 mg/kg).[1]

-

Include a vehicle control group.

-

A positive control, such as diazepam (1-2 mg/kg, i.p.), is recommended.

-

Administer the compounds 30 minutes before the test.

-

-

Test Procedure:

-

Place the rat on the central platform facing an open arm.

-

Allow the animal to explore the maze for 5 minutes.

-

The session is recorded by an overhead video camera for later analysis.

-

Clean the maze with 70% ethanol (B145695) between trials to remove olfactory cues.

-

-

Behavioral Scoring:

-

Time spent in open arms: The primary measure of anxiolytic-like activity.

-

Number of entries into open arms: A secondary measure of anxiolytic-like activity.

-

Time spent in closed arms: An indicator of anxiety.

-

Number of entries into closed arms: An indicator of general activity.

-

Total arm entries: A measure of overall locomotor activity. An entry is typically defined as all four paws entering an arm.

-

Data Presentation: Expected Outcomes for this compound in EPM

| Treatment Group | Dose (mg/kg, i.p.) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |

| Vehicle | - | Low | Low | Stable |

| This compound | 1 | No significant change | No significant change | Stable |

| This compound | 8 | Slightly Increased | Slightly Increased | Stable |

| This compound | 16 | Significantly Increased | Significantly Increased | Stable |

| This compound | 32 | Significantly Increased | Significantly Increased | Stable |

| Diazepam (Positive Control) | 2 | Significantly Increased | Significantly Increased | Stable |

Note: This table represents hypothetical data based on the expected effects of an anxiolytic compound. It is important to ensure that the observed effects are not due to changes in general locomotor activity.

Conclusion

The protocols and expected outcomes detailed in these application notes provide a robust framework for the preclinical evaluation of this compound's potential antidepressant and anxiolytic efficacy. By employing standardized models such as the Forced Swim Test and the Elevated Plus Maze, researchers can systematically investigate the behavioral effects of this compound and gather the necessary data to support its further development. The provided diagrams of the proposed signaling pathway and experimental workflows serve to clarify the underlying mechanisms and the logical progression of the research. It is imperative that all animal experiments are conducted in accordance with ethical guidelines and with the appropriate institutional approvals.

References

Application Notes and Protocols for the Analytical Detection of Cericlamine

Introduction

Cericlamine is a selective serotonin (B10506) reuptake inhibitor (SSRI) that functions by blocking the reabsorption of serotonin in the brain, thereby helping to maintain higher levels of this neurotransmitter. Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of this compound in pharmaceutical formulations and biological matrices. This document provides detailed application notes and protocols based on established analytical techniques for the detection and quantification of SSRIs, which can be adapted and validated for this compound analysis.

The primary methods discussed are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offer high selectivity and sensitivity for the analysis of antidepressant drugs.[1][2][3][4]

Principle of the Methods

The analytical methods for this compound detection are centered on chromatographic separation followed by detection.

-

High-Performance Liquid Chromatography (HPLC): This technique separates this compound from other components in a sample mixture based on its differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase.[5] The concentration of the eluted this compound is then measured using a UV detector.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique that couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[1][2] After chromatographic separation, this compound is ionized, and specific precursor-to-product ion transitions are monitored, providing high specificity and allowing for quantification even at very low concentrations in complex biological matrices.[1][3]

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of SSRIs using LC-MS/MS. These values can serve as a benchmark for the development and validation of an analytical method for this compound.

| Analyte (Similar SSRIs) | Matrix | Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Reference |

| Sertraline (B1200038) | Human Plasma | LC-MS/MS | 0.5 - 150 | 0.5 | >85 | [3] |

| Citalopram (B1669093) | Human Serum | LC-MS/MS | 1.0 - 230 | 1.0 | 82-105 | [1] |

| Multiple Antidepressants | Saliva | LC-MS/MS | 5 - 200 | 5 | >72 | [2][6] |

| Sertraline, Fluoxetine, etc. | Oral Fluid | GC-MS/MS | 10 - 100 | 10 | 13-46 | [7] |

Experimental Protocols

Protocol 1: this compound Analysis in Human Plasma by LC-MS/MS

This protocol is adapted from established methods for the analysis of SSRIs in biological fluids.[1][3]

1. Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 200 µL of human plasma into a clean microcentrifuge tube.

-

Add 50 µL of an internal standard solution (e.g., a structurally similar compound not present in the sample).

-

Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or a mixture of hexane (B92381) and isoamyl alcohol).

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. LC-MS/MS Conditions

-

LC System: Agilent 1200 Series or equivalent.

-

Column: C18 column (e.g., 4.6 x 75 mm, 2.7 µm).[1]

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).[1]

-

Flow Rate: 0.5 mL/min.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[1]

-

Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for this compound and the internal standard would need to be determined by direct infusion.

Protocol 2: this compound Analysis in Pharmaceutical Formulations by HPLC-UV

This protocol provides a general procedure for the quantification of this compound in tablets or capsules.

1. Sample Preparation

-

Weigh and finely powder a representative number of this compound tablets.

-

Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask.

-

Add a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile) to dissolve the active ingredient.

-

Sonicate for 15 minutes to ensure complete dissolution.

-

Dilute to the mark with the solvent and mix well.

-

Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-UV Conditions

-

HPLC System: Standard HPLC system with a UV detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic mixture of phosphate (B84403) buffer and acetonitrile. The exact ratio should be optimized for good peak shape and retention time.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: To be determined by scanning the UV spectrum of a this compound standard (likely in the range of 200-300 nm).

-

Injection Volume: 20 µL.

Mandatory Visualizations

Signaling Pathway

Caption: Simplified diagram of an SSRI's mechanism of action.

Experimental Workflow

Caption: General experimental workflow for this compound analysis.

References

- 1. An in-depth analysis of four classes of antidepressants quantification from human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nanobioletters.com [nanobioletters.com]

- 3. Analysis of second-generation antidepressant drug, sertraline and its active metabolite, N-desmethyl sertraline in human plasma by a sensitive and selective liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analytical methodologies for the enantiodetermination of citalopram and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Single-run reversed-phase HPLC method for determining sertraline content, enantiomeric purity, and related substances in drug substance and finished product - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. New Method for the Monitoring of Antidepressants in Oral Fluid Using Dried Spot Sampling - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Cericlamine in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Cericlamine in human plasma. Due to the limited availability of published methods for this compound, this document provides a comprehensive, theoretical protocol based on the analysis of structurally similar compounds, namely selective serotonin (B10506) reuptake inhibitors (SSRIs) and phentermine derivatives. The proposed method utilizes reversed-phase HPLC with UV detection, a common and accessible technique in analytical laboratories. The protocol covers plasma sample preparation using protein precipitation, followed by chromatographic separation and detection. Additionally, a full validation plan according to FDA guidelines is presented to ensure the method's reliability for preclinical and clinical research.

Introduction

This compound ((±)-3-(3,4-dichlorophenyl)-2-(dimethylamino)-2-methylpropan-1-ol) is a selective serotonin reuptake inhibitor (SSRI) that was investigated for the treatment of depression and other neurological disorders. As with many therapeutic agents, a reliable and validated analytical method for its quantification in biological matrices is essential for pharmacokinetic and toxicokinetic studies. This document outlines a proposed HPLC-UV method for the determination of this compound in human plasma.

Experimental

Materials and Reagents

-

This compound reference standard

-